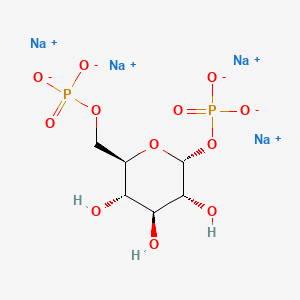
alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt
Description
alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), sel de tétrasodium: est un composé chimique appartenant à la classe des composés organiques connus sous le nom de phosphates de sucre. Il s'agit d'un dérivé du glucose, où les groupes hydroxyle aux positions 1 et 6 sont remplacés par des groupes phosphate, et le composé est ensuite neutralisé avec des ions sodium. Ce composé est important dans divers processus biochimiques et a des applications dans la recherche scientifique et l'industrie.
Propriétés
Numéro CAS |
83846-98-4 |
|---|---|
Formule moléculaire |
C6H10Na4O12P2 |
Poids moléculaire |
428.04 g/mol |
Nom IUPAC |
tetrasodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1 |
Clé InChI |
NZVRDMOKCJGHBD-QMKHLHGBSA-J |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), sel de tétrasodium implique généralement la phosphorylation du glucose. Le processus peut être résumé comme suit :
Phosphorylation du glucose : Le glucose est mis en réaction avec l'acide phosphorique en présence d'un catalyseur pour introduire des groupes phosphate aux positions 1 et 6.
Neutralisation : Le bisphosphate obtenu est ensuite neutralisé avec de l'hydroxyde de sodium pour former le sel de tétrasodium.
Les conditions de réaction impliquent généralement des températures et des pH contrôlés pour garantir la phosphorylation sélective des groupes hydroxyle désirés.
Méthodes de production industrielle
En milieu industriel, la production de l'alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), sel de tétrasodium est réalisée dans des réacteurs à grande échelle. Le processus comprend :
Réacteurs agités continus (CSTR) : Ces réacteurs sont utilisés pour maintenir les conditions de réaction et garantir un mélange uniforme des réactifs.
Purification : Le produit est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour éliminer les impuretés.
Contrôle qualité : Le produit final est soumis à un contrôle qualité rigoureux pour s'assurer qu'il répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
L'alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), sel de tétrasodium peut subir diverses réactions chimiques, notamment :
Hydrolyse : Le composé peut être hydrolysé pour libérer du glucose et de l'acide phosphorique.
Oxydation : Il peut être oxydé pour former des dérivés de l'acide gluconique.
Substitution : Les groupes phosphate peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Hydrolyse : Réalisée généralement en présence d'eau et d'un catalyseur acide ou basique.
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits
Hydrolyse : Glucose et acide phosphorique.
Oxydation : Dérivés de l'acide gluconique.
Substitution : Divers dérivés de glucose substitués en fonction du réactif utilisé.
Applications De Recherche Scientifique
Mécanisme d'action
Le mécanisme d'action de l'alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), sel de tétrasodium implique son interaction avec des enzymes telles que les kinases et les phosphatases. Ces enzymes catalysent le transfert de groupes phosphate, ce qui est crucial dans diverses voies métaboliques. Le composé agit comme un donneur ou un accepteur de groupes phosphate, régulant ainsi l'activité de ces enzymes et influençant les processus cellulaires.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with enzymes such as kinases and phosphatases. These enzymes catalyze the transfer of phosphate groups, which is crucial in various metabolic pathways. The compound acts as a donor or acceptor of phosphate groups, thereby regulating the activity of these enzymes and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Alpha-D-Glucose 1-phosphate : Un dérivé monophosphate du glucose.
Alpha-D-Glucose 6-phosphate : Un autre dérivé monophosphate du glucose.
Fructose 1,6-bisphosphate : Un dérivé bisphosphate du fructose.
Unicité
L'alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), sel de tétrasodium est unique en raison de sa double phosphorylation aux positions 1 et 6, ce qui en fait un outil précieux pour étudier les voies biochimiques complexes. Sa forme de sel de tétrasodium améliore sa solubilité et sa stabilité, ce qui le rend adapté à diverses applications industrielles et de recherche.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


